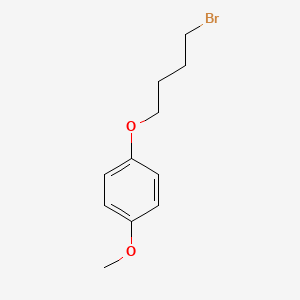

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Overview

Description

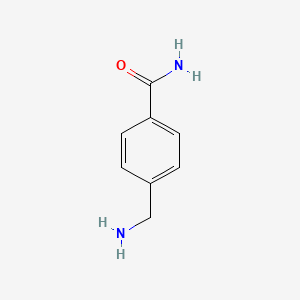

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. It is a solid substance .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde”, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is C10H7BrO2. The InChI code is 1S/C10H6BrClO2/c1-2-3-14-10-8 (11)4-7 (6-13)5-9 (10)12/h1,4-6H,3H2 .Chemical Reactions Analysis

The reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent leads to the formation of (prop-2-ynyloxy) benzene derivatives . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Physical And Chemical Properties Analysis

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a solid substance . It has a molecular weight of 239.06 g/mol.Scientific Research Applications

1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Application Summary: This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . Differently substituted phenol and aniline derivatives react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

- Methods of Application: The reaction conditions were optimized for temperature, solvents, bases, and their concentration for the synthesis of compounds .

- Results: The compounds were synthesized in good yields (53–85%) . Some of the synthesized compounds showed potential antiurease and antibacterial effects against several harmful substances .

2. Intramolecular [4+2]-Cycloaddition of [3-Arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium Bromides

- Application Summary: This compound is involved in the intramolecular cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .

- Methods of Application: The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process . 6-Bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides undergo cleavage in aqueous alkaline medium at both N2-C3 and C1-N2 bonds .

- Results: An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides, isomeric N-[7-bromo-2(3)-methyl-1-phenylnaphthalen-3(2)-ylmethyl]piperidines and -morpholines, and their 7-methyl-substituted analogs .

properties

IUPAC Name |

3-bromo-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXFLBMKMCLBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366730 | |

| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

CAS RN |

428487-30-3 | |

| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)